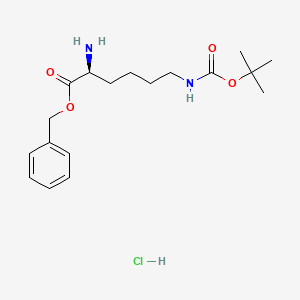

Benzyl N6-(t-Boc)-L-lysinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O4.ClH/c1-18(2,3)24-17(22)20-12-8-7-11-15(19)16(21)23-13-14-9-5-4-6-10-14;/h4-6,9-10,15H,7-8,11-13,19H2,1-3H3,(H,20,22);1H/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKRZZLJIDUJIB-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Benzyl N6-(t-Boc)-L-lysinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Benzyl (B1604629) N6-(t-Boc)-L-lysinate. This compound is a critical building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, which is instrumental in the development of peptide-based therapeutics and other advanced research applications.

Core Chemical Properties

Benzyl N6-(t-Boc)-L-lysinate, in its hydrochloride salt form, is a white to off-white solid. It is a derivative of the amino acid L-lysine, where the ε-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the α-carboxyl group is protected as a benzyl ester. This dual protection scheme allows for the selective deprotection and coupling of the α-amino group during peptide chain elongation.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C18H29ClN2O4 | |

| Molecular Weight | 372.89 g/mol | |

| CAS Number | 133170-57-7 | |

| Appearance | White to off-white solid | |

| Purity | Typically ≥97% | |

| Melting Point | Data not available for the benzyl ester. For the related compound Nα-(tert-Butoxycarbonyl)-L-lysine (Boc-Lys-OH), the melting point is approximately 205 °C (decomposition). | [1] |

| Boiling Point | Data not available | |

| Solubility | Soluble in water and organic solvents like methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO). | [2] |

| Storage | Store at room temperature in a dry and cool place. |

Spectroscopic Data

¹H NMR Spectroscopy

Experimental Protocols

This compound is primarily utilized in the Boc/Bzl strategy of solid-phase peptide synthesis. Below are detailed methodologies for its application.

General Workflow for Boc/Bzl Solid-Phase Peptide Synthesis (SPPS)

This workflow outlines the key steps in elongating a peptide chain on a solid support using Boc-protected amino acids like this compound.

Caption: General workflow for Boc/Bzl solid-phase peptide synthesis.

Protocol 1: Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.

Materials:

-

Peptide-resin with N-terminal Boc protection

-

Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

Washing solvents: DCM, Isopropanol (IPA)

Procedure:

-

Swell the peptide-resin in DCM.

-

Treat the resin with the deprotection solution (50% TFA in DCM) for approximately 30 minutes at room temperature.

-

Filter the resin and wash it thoroughly with DCM (3 times), followed by IPA (2 times), and finally with DCM (3 times) to remove residual TFA and the cleaved Boc group.

Protocol 2: Neutralization

Following the acidic deprotection step, the N-terminal amino group is protonated as a trifluoroacetate (B77799) salt. This step neutralizes the amino group to its free amine form, which is necessary for the subsequent coupling reaction.

Materials:

-

Deprotected peptide-resin

-

Neutralization solution: 10% N,N-diisopropylethylamine (DIEA) in DCM

Procedure:

-

Treat the deprotected peptide-resin with the neutralization solution for about 10 minutes.

-

Filter the resin and wash it with DCM (3 times) to remove excess base and salts.

Protocol 3: Amino Acid Coupling

In this step, this compound (or another Boc-protected amino acid) is activated and coupled to the free N-terminal amine of the peptide chain on the resin.

Materials:

-

Neutralized peptide-resin

-

This compound hydrochloride

-

Coupling reagents: N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) or other suitable coupling agents.

-

Solvent: N,N-Dimethylformamide (DMF) or DCM

Procedure:

-

Dissolve this compound hydrochloride and HOBt in DMF.

-

Add DCC to the solution to activate the carboxyl group of the amino acid.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Allow the coupling reaction to proceed for a sufficient time (typically 1-2 hours) to ensure complete acylation.

-

After the reaction, filter the resin and wash it thoroughly with DMF and DCM to remove unreacted reagents and byproducts.

Protocol 4: Final Cleavage and Benzyl Ester Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin support, and the permanent side-chain protecting groups, including the benzyl ester of the lysine (B10760008) C-terminus, are removed. This is typically achieved using a strong acid.

Materials:

-

Dried peptide-resin

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavengers (e.g., anisole)

-

Cold diethyl ether

Procedure:

-

Transfer the dried peptide-resin to a specialized HF-resistant apparatus.

-

Add a scavenger, such as anisole, to the reaction vessel to trap reactive carbocations generated during cleavage.

-

Cool the reaction vessel to between -5°C and 0°C.

-

Carefully condense anhydrous HF into the reaction vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

Evaporate the HF under a vacuum.

-

Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

-

Filter and dry the crude peptide.[4]

Logical Relationships in Peptide Synthesis

The use of orthogonally protected amino acids like this compound is central to the logic of solid-phase peptide synthesis. The following diagram illustrates the relationship between the protecting groups and the deprotection reagents.

Caption: Deprotection logic for Boc and Benzyl protecting groups.

Applications in Research and Drug Development

This compound serves as a fundamental component in the synthesis of a wide array of peptides for various research and therapeutic purposes. The lysine residue, once deprotected, offers a versatile side chain for further modifications, such as the attachment of fluorescent labels, biotin, or drug conjugates. Its application is crucial in the synthesis of peptide-based drugs, including enzyme inhibitors, receptor agonists and antagonists, and antimicrobial peptides.[5] The ability to introduce a protected lysine at a specific position in a peptide sequence is essential for creating well-defined and functional peptide molecules for drug discovery and development.

References

Benzyl N6-(t-Boc)-L-lysinate molecular weight

An In-Depth Technical Guide to Benzyl (B1604629) N6-(t-Boc)-L-lysinate

This technical guide provides a comprehensive overview of Benzyl N6-(t-Boc)-L-lysinate, a critical biochemical reagent used in life sciences research, particularly in peptide synthesis and drug development.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on the compound's properties, relevant experimental protocols, and its role in scientific applications.

Core Compound Properties

This compound is a derivative of the amino acid L-lysine, where the epsilon-amino group (N6) is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is protected as a benzyl ester. This dual protection strategy makes it a valuable building block in the controlled, stepwise synthesis of peptides and other complex molecules.[3]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 372.89 g/mol | [4][5][6] |

| Molecular Formula | C₁₈H₂₉ClN₂O₄ | [4][6] |

| CAS Number | 133170-57-7 | [2][4] |

| Appearance | White to off-white solid | [6] |

| Purity | ≥97% | [4][6] |

| IUPAC Name | benzyl (2S)-2-amino-6-[(tert-butoxycarbonyl)amino]hexanoate hydrochloride | [4] |

| Storage | Store at room temperature, keep dry and cool. | [4][6] |

Experimental Protocols

The following sections detail generalized experimental methodologies relevant to the synthesis and application of Boc-protected lysine (B10760008) derivatives. These protocols are based on established chemical principles in peptide synthesis.

Protocol 1: Synthesis of a Nε-Boc-Protected L-Lysine Derivative

This protocol outlines the fundamental steps for the selective protection of the Nε-amino group of lysine, a key step in producing compounds like this compound. The method leverages the differential reactivity of the two amino groups on the lysine backbone.[7]

Materials:

-

L-lysine hydrochloride

-

Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Deionized water

-

Ethyl acetate

-

Magnesium sulfate (B86663) (MgSO₄)

-

Dilute hydrochloric acid

Methodology:

-

Dissolution: Dissolve L-lysine hydrochloride and sodium bicarbonate in deionized water and cool the solution in an ice-water bath.[8]

-

Boc Protection: Slowly add a solution of (Boc)₂O in dioxane to the cooled lysine solution with continuous stirring. The differential ionization constants of the N2 and N6 amino groups allow for selective reaction.[7][8]

-

Reaction: Allow the mixture to warm to room temperature and stir for approximately 24 hours.[8]

-

Work-up: Wash the reaction mixture with diethyl ether. Adjust the pH of the aqueous phase to 2-3 using dilute hydrochloric acid to protonate the desired product.[8]

-

Extraction: Extract the product from the acidified aqueous phase using ethyl acetate.[8]

-

Drying and Isolation: Dry the combined organic phases over magnesium sulfate, filter, and concentrate under vacuum to yield the Nε-Boc-L-lysine product as a solid.[8]

Note: Subsequent esterification of the carboxylic acid with benzyl alcohol would be required to complete the synthesis of the title compound.

Protocol 2: Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Solid-Phase Peptide Synthesis (SPPS). The following is a generalized protocol for one cycle of peptide chain elongation using a Boc-protected amino acid.

Materials:

-

Amino-functionalized resin (e.g., Merrifield resin)

-

This compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HOBt, DIC)

-

Dimethylformamide (DMF)

Methodology:

-

Resin Preparation: Swell the resin in DCM within a reaction vessel for 20-30 minutes. Drain the solvent and wash the resin multiple times with DCM.[9]

-

Boc Deprotection: Remove the Boc protecting group from the terminal amino acid on the resin by treating it with a solution of 50% TFA in DCM for approximately 20-30 minutes. This exposes a free amine for the next coupling step.[9]

-

Washing and Neutralization: Wash the resin thoroughly with DCM to remove residual TFA. Neutralize the protonated amine by washing with a solution of 10% DIEA in DCM. Follow with several DCM washes.[9]

-

Amino Acid Coupling:

-

In a separate vial, pre-activate this compound (3 equivalents) with coupling reagents like HOBt (3 equivalents) and DIC (3 equivalents) in DMF for 5-10 minutes.[9]

-

Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours to allow the coupling reaction to proceed to completion.

-

-

Final Wash: Wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts, yielding the elongated peptide chain ready for the next cycle.

Workflow Visualization

The application of this compound in peptide synthesis follows a logical, cyclical workflow. The following diagram illustrates the core steps of a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

References

- 1. Benzyl N6-(t-Boc)-L-lysinate_TargetMol [targetmol.com]

- 2. This compound | 生化试剂 | MCE [medchemexpress.cn]

- 3. chemimpex.com [chemimpex.com]

- 4. (S)-Benzyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride | 133170-57-7 [sigmaaldrich.com]

- 5. Chemscene ChemScene | this compound | 10G | CS-0129857 | | Fisher Scientific [fishersci.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CN112694420A - N2Preparation method of methyl ester- (tert-butoxycarbonyl) -L-lysine hydrochloride - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to Benzyl N6-(t-Boc)-L-lysinate

This technical guide provides a comprehensive overview of Benzyl (B1604629) N6-(t-Boc)-L-lysinate, a critical building block in peptide synthesis and other areas of chemical research. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Properties

Benzyl N6-(t-Boc)-L-lysinate, in its hydrochloride salt form, is a derivative of the amino acid L-lysine. The structure features a benzyl ester protecting the carboxylic acid group and a tert-butyloxycarbonyl (Boc) group protecting the ε-amino group of the lysine (B10760008) side chain. The α-amino group remains as a free amine hydrochloride salt, making it a ready-to-use component for peptide coupling reactions.

Chemical Structure:

-

IUPAC Name: benzyl (2S)-2-amino-6-[(tert-butoxycarbonyl)amino]hexanoate hydrochloride[1]

-

Molecular Formula: C₁₈H₂₉ClN₂O₄[2]

Physicochemical Properties:

| Property | Value | Source |

| Physical Form | Solid | [1] |

| Purity | 97% - 98% | [1][2] |

| Storage | Store at room temperature, keep dry and cool. | [1] |

Synthesis and Purification

A detailed experimental protocol for the synthesis of this compound hydrochloride is not explicitly available in the reviewed literature. However, a general and adaptable procedure can be derived from established methods for the synthesis of amino acid benzyl esters and the protection of lysine derivatives. The following is a representative, adapted protocol.

Experimental Protocol: Synthesis of this compound hydrochloride (Adapted)

This protocol is based on the general principles of Fischer-Speier esterification for the formation of benzyl esters and the protection of amino groups with Boc anhydride.

Materials:

-

N6-(t-Boc)-L-lysine

-

Benzyl alcohol

-

Thionyl chloride (SOCl₂) or p-toluenesulfonic acid (TsOH)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) in diethyl ether or dioxane

Procedure:

-

Esterification:

-

Suspend N6-(t-Boc)-L-lysine in an excess of benzyl alcohol.

-

Cool the mixture in an ice bath and slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) dropwise with stirring. Alternatively, a catalytic amount of p-toluenesulfonic acid can be used, and the reaction can be heated to reflux with a Dean-Stark apparatus to remove water.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

-

Work-up and Extraction:

-

Remove the excess benzyl alcohol under reduced pressure.

-

Dissolve the residue in dichloromethane.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

-

-

Salt Formation:

-

Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Add a solution of hydrochloric acid in diethyl ether or dioxane dropwise with stirring until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride as a solid.

-

Applications in Peptide Synthesis

This compound is a key intermediate in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Boc protecting group on the side chain is stable under the conditions used for peptide coupling and can be removed at the final cleavage step with strong acids. The free α-amino group allows for its direct use in the elongation of a peptide chain.

Experimental Workflow: Dipeptide Synthesis using this compound

The following diagram illustrates the general workflow for the coupling of this compound to a resin-bound amino acid in solid-phase peptide synthesis.

Caption: Workflow for the incorporation of this compound in SPPS.

Safety Information

This compound hydrochloride is classified with the GHS07 pictogram, indicating that it can be harmful. The signal word is "Warning".

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For more detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable and versatile building block for the synthesis of peptides and other complex organic molecules. Its orthogonal protecting group strategy allows for selective deprotection and coupling, making it an essential tool for researchers in the fields of medicinal chemistry and drug discovery. The information provided in this guide serves as a foundational resource for the safe and effective use of this compound in a laboratory setting. Further research is encouraged to establish more precise physicochemical data and to explore novel applications.

References

An In-depth Technical Guide to the Synthesis of Benzyl N6-(t-Boc)-L-lysinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Benzyl (B1604629) N6-(t-Boc)-L-lysinate, a critical building block in peptide synthesis and drug discovery. This document outlines the primary synthetic pathway, detailing the experimental protocols, quantitative data, and a visual representation of the workflow.

Introduction

Benzyl N6-(t-Boc)-L-lysinate, also known as H-Lys(Boc)-OBzl, is a derivative of the amino acid L-lysine where the ε-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the α-carboxylic acid is protected as a benzyl ester. This orthogonal protection strategy is fundamental in solid-phase and solution-phase peptide synthesis. It allows for the selective deprotection of the α-amino group for peptide bond formation while the ε-amino group remains protected, preventing unwanted side reactions. The Boc group is labile to acid, typically removed with trifluoroacetic acid (TFA), while the benzyl ester is cleaved by catalytic hydrogenation.

Synthesis Pathway Overview

The most common and efficient synthesis of this compound involves a two-step process starting from L-lysine hydrochloride:

-

Selective Nε-Boc Protection: The ε-amino group of L-lysine is selectively protected using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. This step yields Nε-(t-Boc)-L-lysine.

-

α-Carboxyl Group Esterification: The α-carboxylic acid of Nε-(t-Boc)-L-lysine is then esterified using benzyl alcohol, typically in the presence of an acid catalyst, to yield the final product, this compound.

This pathway is favored due to the high selectivity of the Boc protection for the more nucleophilic ε-amino group under controlled pH conditions and the straightforward esterification of the remaining free carboxylic acid.

Experimental Protocols

Key Experiments

Experiment 1: Synthesis of Nε-(t-Boc)-L-lysine

This procedure details the selective protection of the ε-amino group of L-lysine.

-

Materials:

-

L-lysine hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Deionized water

-

Diethyl ether

-

Ethyl acetate (B1210297)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Dilute hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve L-lysine hydrochloride and sodium bicarbonate in deionized water and cool the solution in an ice-water bath.[1]

-

A solution of di-tert-butyl dicarbonate in dioxane is added dropwise to the cooled lysine (B10760008) solution with vigorous stirring.[1]

-

The reaction mixture is allowed to stir at room temperature for 24 hours.[1]

-

The mixture is then washed with diethyl ether three times to remove unreacted (Boc)₂O.[1]

-

The pH of the aqueous layer is carefully adjusted to 2-3 with dilute hydrochloric acid, leading to the precipitation of the product.[1]

-

The product is extracted with ethyl acetate three times.[1]

-

The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield Nε-(t-Boc)-L-lysine as a white solid.[1]

-

Experiment 2: Synthesis of this compound

This protocol describes the esterification of the α-carboxylic acid of Nε-(t-Boc)-L-lysine.

-

Materials:

-

Nε-(t-Boc)-L-lysine

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate

-

Ethyl acetate

-

-

Procedure:

-

A suspension of Nε-(t-Boc)-L-lysine, benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid monohydrate in cyclohexane is prepared in a flask equipped with a Dean-Stark apparatus.

-

The mixture is heated to reflux to azeotropically remove water. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.

-

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of this compound.

| Experiment | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Nε-Boc Protection | L-lysine hydrochloride, (Boc)₂O, NaHCO₃ | Dioxane/Water | Room Temperature | 24 | ~85 |

| Benzyl Esterification | Nε-(t-Boc)-L-lysine, Benzyl alcohol, p-Toluenesulfonic acid | Cyclohexane | Reflux | Not specified | High |

Note: The yield for the benzyl esterification step is generally high, though specific quantitative data from a single source is not available in the initial search results.

Mandatory Visualization

The following diagrams illustrate the synthesis pathway and the logical workflow of the experimental procedures.

Caption: Overall synthesis pathway of this compound.

Caption: Detailed experimental workflow for the synthesis.

References

Unveiling the Solubility Profile of Benzyl N6-(t-Boc)-L-lysinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available solubility data for Benzyl (B1604629) N6-(t-Boc)-L-lysinate, a crucial building block in peptide synthesis and drug development. While specific quantitative solubility data in various solvents is not extensively documented in publicly available literature, this document compiles qualitative information and outlines a comprehensive experimental protocol for its determination.

Solubility Data Summary

Exhaustive searches of scientific databases and chemical supplier information did not yield specific quantitative solubility data (e.g., in g/L or mg/mL) for Benzyl N6-(t-Boc)-L-lysinate in a range of common laboratory solvents. However, qualitative information suggests that as a protected amino acid derivative, its solubility is generally expected to be higher in organic solvents compared to aqueous solutions. Peptides and their derivatives containing hydrophobic protecting groups like tert-butoxycarbonyl (t-Boc) and benzyl groups tend to be more soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (ACN).

For practical applications, it is imperative for researchers to experimentally determine the solubility of this compound in the specific solvent systems relevant to their work. The following table can be used to record experimentally determined solubility values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Determination |

| e.g., Dichloromethane | 25 | Gravimetric | |

| e.g., N,N-Dimethylformamide | 25 | Gravimetric | |

| e.g., Acetonitrile | 25 | UPLC | |

| e.g., Water | 25 | UPLC | |

| e.g., Phosphate Buffer (pH 7.4) | 25 | UPLC |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvent(s) of interest

-

Vials with tight-fitting caps

-

Thermostatic shaker or incubator

-

Analytical balance

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography with UV detector (HPLC-UV) or Ultra-Performance Liquid Chromatography (UPLC) system (for low solubility)

-

Volumetric flasks

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring undissolved solid remains at the bottom.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The system is considered at equilibrium when the concentration of the solute in the supernatant does not change over time.

-

-

Sample Preparation for Analysis:

-

After equilibration, carefully remove the vials from the shaker.

-

Allow the undissolved solid to settle.

-

Centrifuge the vials at a high speed to pellet any remaining suspended solid.

-

Carefully withdraw a known volume of the clear supernatant using a micropipette.

-

-

Quantification of Solute (Gravimetric Method for High Solubility):

-

Transfer the known volume of the supernatant to a pre-weighed vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dried solute is achieved.

-

Calculate the mass of the dissolved solid.

-

Determine the solubility in mg/mL by dividing the mass of the dried solute by the volume of the supernatant taken.

-

-

Quantification of Solute (UPLC/HPLC Method for Low Solubility):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the UPLC/HPLC system and plotting the peak area against concentration.

-

Dilute the supernatant sample with a known factor to fall within the linear range of the calibration curve.

-

Inject the diluted sample into the UPLC/HPLC system and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for determining solubility and the role of this compound in a common synthetic application.

Stability and Storage of Benzyl N6-(t-Boc)-L-lysinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for Benzyl (B1604629) N6-(t-Boc)-L-lysinate. Understanding the chemical stability of this reagent is critical for ensuring its integrity and performance in research and drug development applications, particularly in peptide synthesis and medicinal chemistry. This document outlines the key factors influencing its stability, potential degradation pathways, and best practices for storage and handling.

Chemical Profile of Benzyl N6-(t-Boc)-L-lysinate

This compound is a derivative of the amino acid L-lysine, where the epsilon-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is protected as a benzyl ester. This dual protection strategy allows for selective deprotection and further modification at the alpha-amino group.

Molecular Structure:

-

IUPAC Name: Benzyl (S)-2-amino-6-(tert-butoxycarbonylamino)hexanoate

-

CAS Number: 133170-57-7

-

Molecular Formula: C₁₈H₂₈N₂O₄

-

Molecular Weight: 352.43 g/mol

Stability Profile

The stability of this compound is primarily dictated by the lability of its two protecting groups: the N-Boc group and the benzyl ester.

N-Boc Group Stability

The tert-butyloxycarbonyl (Boc) protecting group is known for its stability under a range of conditions, with a notable lability to acid.

-

Acidic Conditions: The Boc group is readily cleaved under acidic conditions.[][2] Strong acids, such as trifluoroacetic acid (TFA), are commonly used for its removal, proceeding through the formation of a stable tert-butyl cation.[]

-

Basic and Nucleophilic Conditions: The Boc group is generally stable in the presence of most nucleophiles and bases.[][2]

-

Catalytic Hydrogenation: The Boc group is stable under the conditions of catalytic hydrogenation.[3]

-

Thermal Stress: High temperatures can lead to the degradation of the Boc group.

Benzyl Ester Stability

The benzyl ester protecting group exhibits a different stability profile compared to the Boc group.

-

Catalytic Hydrogenation: Benzyl esters can be deprotected by mild hydrogenolysis.[3]

-

Acidic and Basic Conditions: Benzyl esters are generally stable in mild acidic and basic media. However, they can be cleaved under strong acidic or basic conditions through hydrolysis.

Degradation Pathways

The primary degradation pathways for this compound involve the cleavage of the N-Boc group or the benzyl ester. The specific pathway will depend on the environmental conditions to which the compound is exposed.

Caption: Potential degradation pathways of this compound.

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the quality and stability of this compound.

Storage Conditions

Quantitative data on recommended storage conditions are summarized below.

| Form | Storage Temperature | Duration | Recommendations |

| Solid (Lyophilized) | Room Temperature | Short-term | Store in a cool, dry place.[4][5] |

| -20°C | 1 year | For long-term storage, keep in a tightly sealed container, protected from light and moisture.[4][5] | |

| -80°C | 2 years | Ideal for archival purposes.[4][5] | |

| In Solvent | -20°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[4][5] |

| -80°C | 2 years | Recommended for maximum stability in solution.[4][5] |

Handling Guidelines

-

Hygroscopicity: Protected amino acids can be hygroscopic. It is recommended to allow the container to warm to room temperature in a desiccator before opening to prevent condensation.

-

Solutions: For peptides and their derivatives in solution, it is advisable to use a buffer with a pH between 5 and 6 for storage. Solutions should be prepared fresh whenever possible. Avoid repeated freeze-thaw cycles as this can accelerate degradation.

-

Light and Air Exposure: Minimize exposure to light and air. For sensitive compounds, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols for Stability Assessment

A forced degradation study is a common approach to determine the intrinsic stability of a molecule and identify potential degradation products.[6][7]

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

References

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | 生化试剂 | MCE [medchemexpress.cn]

- 6. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 7. biopharminternational.com [biopharminternational.com]

An In-depth Technical Guide to the Safety and Handling of Benzyl N6-(t-Boc)-L-lysinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Benzyl N6-(t-Boc)-L-lysinate (CAS No: 133170-57-7), a key reagent in biochemical research and pharmaceutical development.[1][2] Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This information is essential for proper storage and handling.

| Property | Value |

| CAS Number | 133170-57-7 |

| Molecular Formula | C18H29ClN2O4 |

| Molecular Weight | 372.89 g/mol |

| Physical Form | Solid |

| Purity | ≥97% |

| IUPAC Name | benzyl (2S)-2-amino-6-[(tert-butoxycarbonyl)amino]hexanoate hydrochloride |

Data sourced from Sigma-Aldrich and BroadPharm.[3]

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The following table outlines its classification and associated hazard statements.

| Classification | Code | Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Eye Damage/Irritation | H319 | Causes serious eye irritation |

| STOT - Single Exposure | H335 | May cause respiratory irritation |

| Signal Word | Warning | |

| GHS Pictogram | GHS07 (Harmful) |

Information based on GHS classification.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures is paramount to minimize exposure and ensure a safe working environment.

Engineering Controls

-

Work in a well-ventilated area. The use of a local exhaust ventilation system is recommended to prevent the dispersion of dust.[4]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety goggles with side protection.[5]

-

Skin Protection: Wear suitable protective gloves (tested according to EN 374) and a lab coat.[5] Take off contaminated clothing immediately.[4]

-

Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory mask. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.[4]

-

Wash hands and face thoroughly after handling.[4]

-

Do not eat, drink, or smoke in the laboratory.

-

Keep away from food, drink, and animal feed.[5]

Storage and Stability

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

-

Storage Temperature: Store at room temperature or at -20°C for long-term storage.[3] Keep in a dry and cool place.[5]

-

Container: Keep containers tightly closed.[7]

-

Stability: The compound is stable under normal storage conditions.[7]

-

Incompatible Materials: Avoid strong oxidizing agents.[7]

First Aid Measures

In case of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, get medical advice/attention.[4] |

| Skin Contact | Take off all contaminated clothing immediately. Rinse the skin well with water. If skin irritation or a rash occurs, get medical advice/attention.[4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][6] |

| Ingestion | Rinse mouth. Get medical advice/attention.[4] |

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

-

Personal Precautions: Wear suitable protective equipment. Keep unnecessary personnel away from the spill area.[4]

-

Environmental Precautions: Prevent the product from entering drains.[4]

-

Containment and Cleanup:

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow the product to enter the sewage system.

This technical guide is intended to provide essential safety and handling information. Always refer to the most current Safety Data Sheet (SDS) for this product before use and ensure that all personnel are adequately trained in its safe handling.

References

- 1. Chemscene ChemScene | this compound | 10G | CS-0129857 | | Fisher Scientific [fishersci.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, 133170-57-7 | BroadPharm [broadpharm.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. carlroth.com [carlroth.com]

- 6. file.bldpharm.com [file.bldpharm.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to Benzyl N6-(t-Boc)-L-lysinate Hydrochloride Salt

This technical guide provides a comprehensive overview of the core properties, synthesis, and analysis of Benzyl (B1604629) N6-(t-Boc)-L-lysinate hydrochloride salt, a crucial building block in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnological fields.

Core Properties

Benzyl N6-(t-Boc)-L-lysinate hydrochloride salt is a protected amino acid derivative used extensively in the synthesis of peptides and peptidomimetics. The benzyl ester protects the carboxylic acid group, while the tert-butyloxycarbonyl (Boc) group protects the ε-amino group of the lysine (B10760008) side chain. The hydrochloride salt form enhances its stability and handling properties.

Physicochemical Properties

The fundamental physicochemical properties of this compound hydrochloride salt are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 133170-57-7 | [1] |

| Molecular Formula | C₁₈H₂₉ClN₂O₄ | |

| Molecular Weight | 372.89 g/mol | |

| IUPAC Name | benzyl (2S)-2-amino-6-[(tert-butoxycarbonyl)amino]hexanoate hydrochloride | [1] |

| Physical Form | White to off-white powder/solid | |

| Purity | ≥95% | |

| Melting Point | Not definitively reported; a related compound, H-Lys(Z)-OBzl·HCl, melts at 138–140 °C.[2] | |

| Storage | Store at 2-8°C, keep dry and cool. | [3] |

Solubility Profile

| Solvent | Solubility |

| Water | Soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble |

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis, purification, and characterization of this compound hydrochloride salt. These protocols are based on established methods for the synthesis of protected amino acids.

Synthesis of this compound Hydrochloride

The synthesis of the title compound typically involves the protection of the ε-amino group of L-lysine with a Boc group, followed by the esterification of the carboxylic acid with benzyl alcohol. The final step is the formation of the hydrochloride salt.

Materials:

-

Nε-(t-Boc)-L-lysine

-

Benzyl alcohol

-

Thionyl chloride (SOCl₂) or p-toluenesulfonic acid (PTSA)

-

Anhydrous diethyl ether or another suitable organic solvent

-

Hydrochloric acid (ethereal solution)

Procedure:

-

Esterification: A solution of Nε-(t-Boc)-L-lysine in a suitable solvent (e.g., a mixture of benzyl alcohol and an inert solvent) is prepared.

-

To this solution, an esterification agent such as thionyl chloride or p-toluenesulfonic acid is added dropwise at a controlled temperature (typically 0°C to room temperature).

-

The reaction mixture is stirred for several hours to allow for the complete formation of the benzyl ester. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically quenched with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate).

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

Salt Formation: The crude product is dissolved in a minimal amount of a suitable organic solvent (e.g., diethyl ether).

-

An ethereal solution of hydrochloric acid is added dropwise with stirring until precipitation is complete.

-

The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound hydrochloride salt as a white solid.

References

The Role of Nα-Boc-L-Lysine Derivatives in Solid-Phase Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Nα-tert-butyloxycarbonyl (Boc)-L-lysine derivatives, specifically those with benzyl-based side-chain protection, in the well-established solid-phase peptide synthesis (SPPS) methodology. This document provides a comprehensive overview of the underlying chemistry, detailed experimental protocols, and a comparative analysis of commonly used lysine (B10760008) derivatives to facilitate the successful synthesis of lysine-containing peptides.

Core Principles: The Boc/Bzl Strategy in SPPS

Solid-phase peptide synthesis, a revolutionary technique developed by Bruce Merrifield, relies on the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support. The Boc/Bzl strategy is a classical and robust approach within SPPS that utilizes an orthogonal protection scheme based on differential acid lability.

In this strategy:

-

Temporary Nα-Protection: The α-amino group of the incoming amino acid is protected by the acid-labile Boc group. This group is stable to the coupling conditions but can be selectively removed with a moderately strong acid, typically trifluoroacetic acid (TFA).

-

Permanent Side-Chain Protection: The reactive side chains of amino acids, including the ε-amino group of lysine, are protected by groups that are stable to the repeated TFA treatments used for Nα-Boc deprotection. In the context of lysine, these are typically benzyl-based protecting groups like benzyloxycarbonyl (Z) or its chlorinated derivatives. These "permanent" protecting groups require a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF), for their removal, which occurs simultaneously with the cleavage of the completed peptide from the resin.

The subject of this guide, often referred to with derivatives like Boc-Lys(Z)-OH or Boc-Lys(2-Cl-Z)-OH , is a cornerstone for incorporating lysine residues into peptides using the Boc/Bzl strategy. The proper selection and handling of these reagents are paramount to achieving high purity and yield in the final peptide product.

Data Presentation: Comparative Overview of Lysine Protecting Groups

The choice between different benzyl-based side-chain protecting groups for lysine can impact the synthesis due to subtle differences in their stability and cleavage conditions.

| Protecting Group | Structure | Stability to TFA | Cleavage Conditions | Key Characteristics |

| Benzyloxycarbonyl (Z) | Benzyl-O-(C=O)- | Stable | Strong acids (e.g., HF, HBr/AcOH), Catalytic Hydrogenolysis | The classical benzyl-based protecting group. |

| 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | 2-Cl-Benzyl-O-(C=O)- | Stable | Strong acids (e.g., HF, TFMSA, TMSOTf) | Increased acid stability compared to the Z group, making it a more robust choice for longer syntheses with numerous TFA deprotection cycles. This is the most commonly used derivative in Boc SPPS.[1] |

Experimental Protocols

This section provides detailed methodologies for the key steps involving Nα-Boc-L-lysine derivatives in a typical Boc-SPPS workflow.

Resin Swelling and Preparation

Proper swelling of the resin is crucial for efficient reagent diffusion and reaction kinetics.

-

Protocol:

-

Place the desired amount of resin (e.g., Merrifield, PAM, or MBHA resin) in a reaction vessel.

-

Add dichloromethane (B109758) (DCM) to the resin and allow it to swell for at least 30 minutes.

-

Drain the DCM.

-

Wash the resin several times with DCM to remove any impurities.

-

Nα-Boc Deprotection

This step removes the temporary Boc group from the N-terminus of the growing peptide chain, preparing it for the next coupling reaction.

-

Protocol:

-

To the swollen peptide-resin, add a solution of 50% TFA in DCM.

-

Agitate the mixture for 5 minutes for a pre-wash.

-

Drain the solution and add a fresh solution of 50% TFA in DCM.

-

Agitate for an additional 20-30 minutes.

-

Drain the TFA solution.

-

Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.

-

Wash with isopropanol (B130326) (IPA) (2 times) to help remove remaining TFA.

-

Wash again with DCM (3-5 times).

-

-

Note on Scavengers: When the peptide sequence contains sensitive residues like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys), the tert-butyl cation generated during Boc deprotection can cause side reactions. It is highly recommended to add a scavenger, such as 0.5% dithiothreitol (B142953) (DTE) or thioanisole, to the TFA deprotection solution to trap these reactive species.

Neutralization

After the acidic deprotection step, the N-terminal amino group is protonated as a trifluoroacetate (B77799) salt. It must be neutralized to the free amine to be reactive for the subsequent coupling step.

-

Protocol:

-

Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the deprotected peptide-resin.

-

Agitate for 2 minutes and drain.

-

Repeat the neutralization step one more time.

-

Wash the resin thoroughly with DCM (3-5 times) to remove excess base and salts.

-

Amino Acid Coupling

This is the peptide bond formation step where the Nα-Boc-L-lysine derivative is incorporated into the peptide chain.

-

Protocol (using HBTU/HOBt activation):

-

In a separate vessel, dissolve the Nα-Boc-L-lysine derivative (e.g., Boc-Lys(2-Cl-Z)-OH) (2-4 equivalents relative to the resin loading) and 1-Hydroxybenzotriazole (HOBt) (2-4 equivalents) in N,N-dimethylformamide (DMF).

-

Add O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU) (2-4 equivalents) to the solution.

-

Add DIEA (4-8 equivalents) to the solution to activate the amino acid.

-

Immediately add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction, while a positive result (blue/purple beads) signifies incomplete coupling, and the coupling step should be repeated.

-

Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).

-

Final Cleavage and Deprotection (HF Cleavage)

This final step simultaneously cleaves the completed peptide from the resin and removes the permanent side-chain protecting groups, including the Z or 2-Cl-Z group from the lysine side chain.

-

WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely toxic, corrosive, and requires specialized equipment and handling procedures. This protocol should only be performed by trained personnel in a properly equipped laboratory.

-

Standard HF Cleavage Protocol:

-

Place the dried peptide-resin in a specialized HF cleavage apparatus.

-

Add a scavenger cocktail to the reaction vessel. A common cocktail for peptides containing sensitive residues is a mixture of p-cresol (B1678582) and p-thiocresol.

-

Cool the reaction vessel to -5 to 0°C.

-

Carefully condense anhydrous HF into the reaction vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

Evaporate the HF under a stream of nitrogen or under vacuum, ensuring it is properly trapped and neutralized.

-

Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

-

Filter and dry the crude peptide.

-

Dissolve the crude peptide in an appropriate aqueous buffer for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Mandatory Visualizations

The following diagrams illustrate the key workflows and chemical transformations in the Boc-SPPS of lysine-containing peptides.

Caption: A typical cycle in Boc-based solid-phase peptide synthesis.

Caption: Orthogonal protection logic in Boc/Bzl SPPS.

References

An In-Depth Technical Guide to Benzyl N6-(t-Boc)-L-lysinate for Researchers and Drug Development Professionals

Introduction: Benzyl (B1604629) N6-(tert-butoxycarbonyl)-L-lysinate is a pivotal building block in the fields of peptide synthesis, drug discovery, and bioconjugation. This derivative of the amino acid L-lysine features a tert-butoxycarbonyl (Boc) protecting group on the ε-amino group and a benzyl ester protecting the α-carboxyl group. This orthogonal protection scheme allows for the selective deprotection and modification of the α-amino group in peptide synthesis and other chemical transformations, making it a valuable reagent for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis and application, and illustrates key workflows.

Core Properties and Specifications

Benzyl N6-(t-Boc)-L-lysinate is commercially available, typically as a hydrochloride salt. Its key physicochemical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | benzyl (2S)-2-amino-6-[(tert-butoxycarbonyl)amino]hexanoate hydrochloride | [1] |

| CAS Number | 133170-57-7 | [1] |

| Molecular Formula | C₁₈H₂₉ClN₂O₄ | [1] |

| Molecular Weight | 372.89 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥97% | [1] |

| Storage Temperature | Room temperature, keep dry and cool | [1] |

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride involves the selective protection of the ε-amino group of L-lysine, followed by the benzylation of the carboxylic acid. A common strategy for selective Nε-protection involves the use of a copper(II) complex to temporarily shield the α-amino and α-carboxyl groups.

Experimental Protocol: Synthesis of this compound Hydrochloride

Materials:

-

L-lysine monohydrochloride

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium carbonate (Na₂CO₃)

-

Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

-

Dioxane

-

Hydrochloric acid (HCl)

-

EDTA (Ethylenediaminetetraacetic acid)

-

Benzyl alcohol

-

Thionyl chloride (SOCl₂) or p-toluenesulfonic acid (PTSA)

-

Diethyl ether

-

Ethyl acetate

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Formation of the Copper(II)-Lysine Complex:

-

Dissolve L-lysine monohydrochloride in water.

-

Add a solution of copper(II) sulfate to form the deep blue copper(II)-lysine complex, which protects the α-amino and α-carboxyl groups.

-

Adjust the pH to approximately 9-10 with sodium carbonate.

-

-

Selective Nε-Boc Protection:

-

To the aqueous solution of the copper complex, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane dropwise while maintaining the pH at 9-10 with sodium carbonate.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

-

Decomplexation and Isolation of Nε-Boc-L-lysine:

-

Decompose the copper complex by adding a solution of EDTA and adjusting the pH to 4-5 with hydrochloric acid. The color will change from blue to colorless.

-

The Nε-Boc-L-lysine can then be isolated, for instance, by crystallization.

-

-

Benzylation of the Carboxylic Acid:

-

Suspend Nε-Boc-L-lysine in benzyl alcohol.

-

Cool the mixture in an ice bath and slowly add thionyl chloride for esterification. Alternatively, Fischer-Speier esterification can be performed using a catalyst like p-toluenesulfonic acid with azeotropic removal of water.

-

Stir the reaction at room temperature until completion.

-

-

Work-up and Purification:

-

The reaction mixture is typically worked up by partitioning between water and an organic solvent like ethyl acetate.

-

The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the purified this compound in a suitable solvent like diethyl ether and bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent, to precipitate the hydrochloride salt.

-

The resulting solid is collected by filtration and dried under vacuum.

-

| Step | Key Reagents | Typical Yield | Purity |

| Nε-Boc Protection | (Boc)₂O, CuSO₄ | 70-85% | >95% |

| Benzylation | Benzyl alcohol, SOCl₂ or PTSA | 60-80% | >98% after chromatography |

| Overall | 42-68% | >97% |

Note: Yields and purity are estimates based on related literature procedures and may vary depending on reaction conditions and purification efficiency.

Caption: Synthetic pathway for this compound Hydrochloride.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable reagent in solid-phase peptide synthesis (SPPS), particularly in protocols that utilize Boc chemistry. The free α-amino group allows for its coupling to a growing peptide chain, while the Boc-protected side chain prevents unwanted branching.

Experimental Protocol: Incorporation of this compound into a Peptide Sequence via Boc-SPPS

Materials:

-

Merrifield resin (or other suitable resin for Boc-SPPS)

-

This compound hydrochloride

-

Other Boc-protected amino acids

-

Dicyclohexylcarbodiimide (DCC) or other coupling agents (e.g., HBTU)

-

N,N-Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Piperidine (for Fmoc deprotection if using a mixed strategy)

-

Cleavage cocktail (e.g., HF or TFMSA/TFA)

Procedure:

-

Resin Preparation: Swell the resin in DCM.

-

First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.

-

Deprotection: Remove the Boc protecting group from the resin-bound amino acid using a solution of TFA in DCM (e.g., 50% TFA/DCM).

-

Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt with a base such as DIEA in DCM.

-

Coupling of this compound:

-

Dissolve this compound hydrochloride and a coupling agent (e.g., DCC) in DMF.

-

Add DIEA to neutralize the hydrochloride salt.

-

Add the activated amino acid solution to the resin and shake for the required time to ensure complete coupling.

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycles: Repeat the deprotection, neutralization, and coupling steps for subsequent amino acids in the desired sequence.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups (including the Nε-Boc group) using a strong acid cleavage cocktail (e.g., anhydrous HF or TFMSA in TFA).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: Workflow for incorporating this compound in Boc-SPPS.

Conclusion

This compound is an indispensable reagent for chemists and drug development professionals. Its orthogonal protecting groups facilitate the controlled and selective synthesis of complex peptides and other lysine-containing molecules. The detailed protocols and workflows provided in this guide offer a foundational understanding for the effective utilization of this versatile building block in research and development.

References

A Technical Guide to Lysine Protecting Groups in Peptide Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide and protein chemistry, the amino acid lysine (B10760008) stands out for its pivotal role in protein structure and function. Its side chain, terminating in a primary amine (the ε-amine), is a locus of positive charge under physiological conditions and a hub for post-translational modifications. However, this inherent reactivity presents a significant challenge during chemical synthesis. To prevent unwanted side reactions and ensure the precise assembly of amino acid sequences, the ε-amino group of lysine must be reversibly masked with a protecting group.

This technical guide offers an in-depth exploration of the core strategies and methodologies for lysine protection. It details the most prevalent protecting groups, their chemical properties, orthogonal deprotection strategies, and specific applications in solid-phase peptide synthesis (SPPS) and the development of complex peptide-based therapeutics.

The Principle of Orthogonal Protection

Modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), relies on the principle of orthogonality.[1] This strategy employs multiple classes of protecting groups within a single molecule, each of which can be removed under specific chemical conditions without affecting the others.[1][2] A typical synthesis involves three orthogonal sets of protecting groups:

-

Nα-Amino Protection: A temporary group (most commonly Fmoc) that protects the N-terminus of the growing peptide chain and is removed before the addition of each new amino acid.

-

Side-Chain Protection: Semi-permanent groups that protect reactive amino acid side chains throughout the synthesis and are removed during the final cleavage step.

-

Auxiliary Side-Chain Protection: A third layer of orthogonal protection for specific side chains (like lysine) that can be removed selectively while the peptide is still attached to the solid support, allowing for site-specific modifications such as branching, cyclization, or conjugation.[1]

Key Lysine Protecting Groups: A Comparative Overview

The selection of a lysine side-chain protecting group is dictated by the overall synthetic strategy, particularly the choice of Nα-protection (Fmoc or Boc chemistry) and the need for on-resin side-chain manipulation.

Acid-Labile Groups

These groups are removed by treatment with acid, typically Trifluoroacetic Acid (TFA). Their lability is tuned by structural modifications, allowing for selective removal under different acidic strengths.

-

tert-Butoxycarbonyl (Boc): The most common side-chain protecting group in Fmoc-based SPPS.[3] It is stable to the mild basic conditions used for Fmoc removal (e.g., piperidine) but is cleaved simultaneously with other t-butyl-based side-chain protecting groups and the peptide's cleavage from most resins using strong acid (e.g., 95% TFA).[3][4]

-

4-Methoxytrityl (Mmt) & 4-Methyltrityl (Mtt): These trityl-based groups are significantly more acid-labile than Boc.[3] This "hyper-lability" allows for their selective removal on-resin using very mild acidic conditions (e.g., 1-2% TFA in DCM or hexafluoroisopropanol), leaving Boc and other acid-labile groups intact.[3][5][6] This makes them ideal for on-resin side-chain modifications. The order of acid lability is generally Mmt > Mtt.[3]

Base-Labile Groups

-

Trifluoroacetyl (Tfa): The Tfa group is orthogonal to both Fmoc and Boc protections. It is stable to the piperidine (B6355638) used for Fmoc removal and the strong TFA solutions used for final cleavage.[4] It can be selectively removed using aqueous base, such as aqueous piperidine, which allows for orthogonal deprotection on-resin.[4][7][8]

Hydrazine-Labile Groups

-

1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) & 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde): These groups are completely orthogonal to both Fmoc/tBu and Boc/Bzl strategies. They are stable to acidic and standard basic conditions but are selectively cleaved by treatment with a dilute solution of hydrazine (B178648) (typically 2% in DMF).[9][10][11] This unique cleavage mechanism makes them exceptionally useful for complex syntheses requiring multiple, distinct deprotection steps. The more sterically hindered ivDde group was developed to mitigate issues of premature loss or migration sometimes observed with Dde during long syntheses.[9]

Metal-Catalyzed Cleavage Groups

-

Allyloxycarbonyl (Alloc): The Alloc group is stable to both acidic and basic conditions used in standard SPPS.[12] Its removal is achieved under mild, neutral conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger.[12][13] This provides a truly orthogonal deprotection scheme, making it highly valuable for the synthesis of cyclic or branched peptides where acid- or base-sensitive moieties are present.[7][13]

Hydrogenolysis-Labile Groups

-

Benzyloxycarbonyl (Cbz or Z): One of the classic amine protecting groups, Cbz is stable to the mildly acidic and basic conditions of Fmoc and Boc strategies. It is typically removed by catalytic hydrogenation (e.g., H₂ over Pd/C) or with strong acids like HBr in acetic acid.[14] While its use in SPPS has been somewhat superseded by more conveniently cleaved groups, it remains valuable for solution-phase synthesis and for obtaining N-terminally protected peptides.[15]

Data Presentation: Quantitative Comparison of Lysine Protecting Groups

The following table summarizes the deprotection conditions for commonly used lysine side-chain protecting groups in the context of Fmoc-based SPPS.

| Protecting Group | Abbreviation | Chemical Structure | Deprotection Reagent(s) | Typical Conditions | Orthogonality |

| tert-Butoxycarbonyl | Boc | -(C=O)O-C(CH₃)₃ | Trifluoroacetic Acid (TFA) | 95% TFA, 2.5% H₂O, 2.5% TIS | Removed during final cleavage |

| 4-Methyltrityl | Mtt | -C(C₆H₅)₂(C₆H₄-4-CH₃) | Dilute TFA in DCM | 1-2% TFA, 1-5% TIS in DCM | Orthogonal to Boc, Fmoc, Alloc, Dde |

| 4-Methoxytrityl | Mmt | -C(C₆H₅)₂(C₆H₄-4-OCH₃) | Dilute TFA or HOBt | 1% TFA in DCM or AcOH/TFE/DCM | Orthogonal to Boc, Fmoc, Alloc, Dde |

| Allyloxycarbonyl | Alloc | -(C=O)O-CH₂-CH=CH₂ | Pd(PPh₃)₄ / Scavenger | 0.1-0.3 eq. Pd(PPh₃)₄, Phenylsilane (B129415) | Orthogonal to acid- and base-labile groups |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | See structure | Hydrazine Monohydrate | 2% Hydrazine in DMF, 3 x 3 min | Orthogonal to acid- and base-labile groups |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | See structure | Hydrazine Monohydrate | 2% Hydrazine in DMF, 3 x 10 min | Orthogonal to acid- and base-labile groups |

| Trifluoroacetyl | Tfa | -(C=O)CF₃ | Aqueous Piperidine | 20% aqueous piperidine | Orthogonal to acid-labile groups |

| Benzyloxycarbonyl | Cbz (Z) | -(C=O)O-CH₂-C₆H₅ | H₂ / Pd/C | H₂, 1 atm, Pd/C catalyst in MeOH | Orthogonal to acid- and base-labile groups |

TIS: Triisopropylsilane, TFE: Trifluoroethanol, DCM: Dichloromethane, DMF: N,N-Dimethylformamide, HOBt: Hydroxybenzotriazole

Mandatory Visualizations

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle

This protocol outlines a single cycle of amino acid addition using the Fmoc/tBu strategy.[1]

-

Resin Preparation: Place the peptide-resin from the previous cycle in a suitable reaction vessel. Wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3 x 1 min).

-

Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 5-10 minutes at room temperature.[1] Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

-

Washing: Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all traces of piperidine. A colorimetric test (e.g., Kaiser test) can be performed to confirm the presence of a free primary amine.

-

Amino Acid Coupling: In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU/HATU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.) in DMF for 1-2 minutes.[7] Add the activated amino acid solution to the resin.

-

Reaction: Agitate the mixture for 1-2 hours at room temperature. Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test should be negative).

-

Final Wash: Wash the resin with DMF (3x) to remove excess reagents. The resin is now ready for the next cycle.

Protocol 2: Selective On-Resin Deprotection of Lys(Dde)

This protocol describes the selective removal of a Dde group from a lysine side chain while the peptide remains on the solid support.[9]

-

Resin Preparation: Take the fully assembled peptide-resin, which is typically Nα-Fmoc protected, and wash thoroughly with DMF (5 x 1 min).

-

Dde Deprotection: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.[9] Add the hydrazine solution to the resin (approx. 25 mL per gram of resin).

-

Reaction: Agitate the mixture at room temperature for 3 minutes, then drain the solution.[9] Repeat this treatment two more times with fresh hydrazine solution.

-

Washing: Wash the resin extensively with DMF (at least 5x) to remove residual hydrazine and the pyrazole (B372694) byproduct. The lysine side-chain amine is now free for subsequent modification.

Protocol 3: Selective On-Resin Deprotection of Lys(Mtt)

This protocol outlines the mild acid-catalyzed removal of the Mtt group.

-

Resin Preparation: Wash the peptide-resin with DCM (5 x 1 min).

-

Mtt Deprotection: Prepare a deprotection cocktail of 1-2% TFA and 1-5% Triisopropylsilane (TIS) in DCM.[16][17]

-

Reaction: Add the deprotection cocktail to the resin and agitate at room temperature. The reaction is typically complete within 30 minutes (can be monitored by LC-MS of a small cleaved sample). Multiple short treatments (e.g., 10 x 2 min) are often more effective than a single long one.

-

Washing and Neutralization: Wash the resin thoroughly with DCM (5x). Neutralize the newly formed amine salt with a solution of 10% DIPEA in DMF (2 x 2 min).

-

Final Wash: Wash the resin with DMF (5x). The lysine side-chain is now ready for modification.

Protocol 4: Selective On-Resin Deprotection of Lys(Alloc)

This protocol describes the palladium-catalyzed removal of the Alloc group.[18]

-

Resin Preparation: Swell the peptide-resin in anhydrous, deoxygenated DCM or THF in a flask under an inert atmosphere (e.g., Argon or Nitrogen).

-

Reagent Preparation: In a separate flask, dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~0.2-0.3 equivalents relative to the Alloc group) in the reaction solvent. Add a scavenger, such as phenylsilane (PhSiH₃, ~20-25 equivalents).

-

Reaction: Add the palladium/scavenger solution to the resin suspension. Agitate the mixture at room temperature for 1-2 hours, protecting it from light.

-

Washing: Wash the resin thoroughly with the reaction solvent (e.g., THF), followed by DMF. A wash with a solution of sodium diethyldithiocarbamate (B1195824) in DMF can help remove residual palladium. Finally, wash extensively with DMF and DCM.

Conclusion

The strategic use of lysine protecting groups is fundamental to the success of modern peptide chemistry. The diverse portfolio of available groups, each with a unique cleavage mechanism, provides chemists with the flexibility to design and execute highly complex synthetic routes. An understanding of the principles of orthogonality and the specific quantitative conditions for deprotection is critical for researchers in academia and industry alike. This knowledge enables the synthesis of advanced peptide architectures, including branched peptides for vaccine development, cyclic peptides with enhanced stability and bioavailability, and precisely modified peptide conjugates for targeted drug delivery and diagnostics, thereby continuing to push the boundaries of chemical biology and pharmaceutical science.

References

- 1. benchchem.com [benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. diva-portal.org [diva-portal.org]

- 13. biotage.com [biotage.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. kohan.com.tw [kohan.com.tw]

- 18. rsc.org [rsc.org]

A Comprehensive Technical Guide to Benzyl N6-(t-Boc)-L-lysinate: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Benzyl (B1604629) N6-(t-Boc)-L-lysinate, a critical building block in contemporary biochemical research and pharmaceutical development. This document details its chemical and physical properties, provides a representative synthesis protocol, and explores its pivotal role in the construction of complex biomolecules, with a particular focus on its application in the burgeoning field of Antibody-Drug Conjugates (ADCs).

Core Properties of Benzyl N6-(t-Boc)-L-lysinate Hydrochloride

This compound is a derivative of the amino acid L-lysine, featuring two key protecting groups: a benzyl ester at the carboxylic acid terminus and a tert-butoxycarbonyl (Boc) group on the ε-amino group of the side chain. The hydrochloride salt form is common for improved stability and handling. These protecting groups allow for selective chemical modifications at the α-amino group, making it an invaluable reagent in peptide synthesis and bioconjugation.

| Property | Value | Source(s) |

| Molecular Formula | C18H29ClN2O4 | [1] |

| Molecular Weight | 372.89 g/mol | [1][2] |

| CAS Number | 133170-57-7 | [1][2] |

| Appearance | Solid | [2] |

| Purity | Typically ≥97% | [1][2] |

| Storage Temperature | Room temperature, keep dry and cool | [2] |

| IUPAC Name | benzyl (2S)-2-amino-6-[(tert-butoxycarbonyl)amino]hexanoate hydrochloride | [2] |

Synthesis of this compound: A Representative Protocol

While multiple synthetic routes exist for orthogonally protected lysine (B10760008) derivatives, a common strategy involves the selective protection of the ε-amino group followed by esterification of the carboxylic acid. The following is a representative, multi-step experimental protocol for the synthesis of this compound, based on established chemical principles for amino acid protection.

Step 1: Selective Nε-Boc Protection of L-Lysine

This initial step aims to selectively protect the more nucleophilic ε-amino group of L-lysine.

-

Materials: L-lysine hydrochloride, sodium bicarbonate (NaHCO3), deionized water, di-tert-butyl dicarbonate (B1257347) ((Boc)2O), dioxane, diethyl ether, dilute hydrochloric acid (HCl), ethyl acetate, magnesium sulfate (B86663) (MgSO4).

-

Procedure: